
Carbazeran citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le citrate de carbazeran est un puissant inhibiteur de la phosphodiestérase et un substrat de l'aldéhyde oxydase. Il est principalement utilisé dans la recherche scientifique pour étudier les maladies métaboliques . Le composé a une formule moléculaire de C24H32N4O11 et un poids moléculaire de 552,53 g/mol .
Mécanisme D'action
Target of Action
Carbazeran citrate primarily targets Phosphodiesterase (PDE) enzymes, specifically PDE-II and PDE-III . These enzymes play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key messenger involved in various cellular functions.
Mode of Action
This compound acts as a potent inhibitor of PDE enzymes . By inhibiting these enzymes, it prevents the hydrolysis of cAMP, leading to an increase in intracellular cAMP concentration . This increase can have various effects on the cell, depending on the specific cellular context.
Biochemical Pathways
The increased cAMP concentration due to this compound’s action can affect multiple biochemical pathways. One of the key effects is the stimulation of Protein Kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in cell function .
Pharmacokinetics
This compound is metabolized primarily through the action of Aldehyde Oxidase 1 (AOX1) . This enzyme mediates the oxidation of Carbazeran to 4-oxo derivatives . After oral administration, plasma levels of these metabolites were found to be higher in humanized-liver mice than in control mice . This suggests that the bioavailability of this compound may be influenced by the presence and activity of AOX1.
Result of Action
The increase in intracellular cAMP concentration due to this compound’s action can lead to various molecular and cellular effects. For instance, it has been shown to have a chronotropic and inotropic effect in vivo , which are independent of adrenergic mechanisms . This suggests that this compound can directly stimulate cardiac function.
Analyse Biochimique
Biochemical Properties
Carbazeran citrate is a potent inhibitor of phosphodiesterase 2 (PDE2) and PDE3 . It inhibits cAMP hydrolysis selectively over cGMP hydrolysis . It is also a substrate for the enzyme aldehyde oxidase (AOX1), which is involved in the metabolism of xenobiotics .
Cellular Effects
This compound can influence cell function through its role as a phosphodiesterase inhibitor. It induces positive inotropic (EC50 = 100 µM) and negative chronotropic effects in isolated rabbit papillary muscle and right atria, respectively .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of phosphodiesterase enzymes . It is also metabolized by aldehyde oxidase (AOX1) to 4-oxo derivatives .
Temporal Effects in Laboratory Settings
After a single oral administration of this compound (10 mg/kg), plasma levels of 4-oxo-carbazeran, N-desethyl-4-oxo-carbazeran, and 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone (three human metabolites formed via 4-oxidation) were higher in humanized-liver mice than in the control mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. For instance, after a single oral administration of this compound (10 mg/kg), the mean plasma concentrations were lower than in those from control mice for 0.5~4 hours after oral administration .
Metabolic Pathways
This compound is involved in the metabolic pathway mediated by aldehyde oxidase (AOX1). It is metabolized by AOX1 to 4-oxo derivatives .
Transport and Distribution
It is known that after oral administration, this compound is metabolized and its metabolites are found in the plasma .
Méthodes De Préparation
Le citrate de carbazeran peut être synthétisé par diverses voies de synthèse. Une méthode courante implique la réaction du carbazeran avec l'acide citrique dans des conditions contrôlées . La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et un catalyseur pour faciliter le processus. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une pureté plus élevés .
Analyse Des Réactions Chimiques
Le citrate de carbazeran subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le citrate de carbazeran est oxydé par l'aldéhyde oxydase pour former du 4-oxo-carbazeran.
Réduction : Bien que moins courantes, des réactions de réduction peuvent se produire dans des conditions spécifiques.
Substitution : Les réactions de substitution peuvent impliquer le remplacement de groupes fonctionnels dans le composé.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent le 4-oxo-carbazeran et d'autres dérivés .
Applications de la recherche scientifique
Le citrate de carbazeran a un large éventail d'applications de recherche scientifique :
Médecine : Enquêté pour ses effets thérapeutiques potentiels dans le traitement des maladies métaboliques.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies métaboliques.
Mécanisme d'action
Le citrate de carbazeran exerce ses effets principalement par l'inhibition de la phosphodiestérase, ce qui entraîne une augmentation des niveaux d'AMP cyclique intracellulaire . Cette élévation de l'AMP cyclique entraîne divers effets physiologiques, notamment des réponses inotropes et chronotropes positives dans les tissus cardiaques . De plus, le citrate de carbazeran est métabolisé par l'aldéhyde oxydase pour former des dérivés 4-oxo, ce qui peut également contribuer à son activité biologique .
Applications De Recherche Scientifique
Phosphodiesterase Inhibition
Carbazeran citrate has been extensively studied for its ability to inhibit phosphodiesterases, which are enzymes that regulate the levels of cyclic nucleotides within cells. This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, which are crucial for various cellular processes including vasodilation and neurotransmission.
- Case Study : A study demonstrated that this compound significantly enhances human sperm motility by modulating intracellular signaling pathways related to cyclic nucleotide levels. The compound was part of a high-throughput screening library aimed at identifying potential enhancers of sperm motility, with results indicating a substantial increase in motility rates compared to controls .
Neuropharmacology
Research has indicated that this compound may have neuroprotective effects. Its action on cyclic nucleotide pathways has implications for treating neurodegenerative diseases.
- Case Study : A study on the effects of this compound on neuronal cells showed that it can protect against oxidative stress-induced apoptosis. This was attributed to the upregulation of antioxidant enzymes mediated by increased cyclic GMP levels .
Metabolism and Toxicity
Understanding the metabolism of this compound is critical for assessing its safety profile. Research has shown that it undergoes significant metabolism in the liver, primarily via aldehyde oxidase.
- Findings : In a study using humanized-liver mice, it was found that this compound is metabolized to several active 4-oxo derivatives, which exhibit different pharmacological profiles compared to the parent compound. These metabolites were detected at higher plasma levels in humanized-liver mice than in control groups, suggesting that these models can accurately predict human metabolism .
Potential Therapeutic Uses
The modulation of cyclic nucleotide levels by this compound opens avenues for therapeutic applications in conditions such as erectile dysfunction, heart failure, and other cardiovascular diseases.
- Research Insights : A patent application discussed the use of this compound in combination with other agents to enhance therapeutic effects in inflammatory bowel diseases, highlighting its potential role in reducing inflammation through guanylate cyclase activation .
Data Summary Table
Comparaison Avec Des Composés Similaires
Le citrate de carbazeran est unique en raison de son double rôle d'inhibiteur de la phosphodiestérase et de substrat de l'aldéhyde oxydase. Des composés similaires comprennent :
Théophylline : Un autre inhibiteur de la phosphodiestérase mais avec des voies métaboliques différentes.
Amrinone : Un inhibiteur de la phosphodiestérase avec des effets inotropes similaires mais une structure chimique distincte.
Isobutylméthylxanthine : Un inhibiteur non sélectif de la phosphodiestérase avec des effets biologiques plus larges.
Le citrate de carbazeran se distingue par son inhibition spécifique de la phosphodiestérase et son profil métabolique unique impliquant l'aldéhyde oxydase .
Activité Biologique
Carbazeran citrate, a derivative of carbazeran, is primarily recognized for its biological activity as a phosphodiesterase (PDE) inhibitor and an aldehyde oxidase (AO) substrate. This compound has garnered attention in pharmacological research due to its potential applications in treating metabolic diseases and other conditions influenced by phosphodiesterase activity.
- Molecular Formula : C₁₈H₂₄N₄O₄
- Molecular Weight : 360.408 g/mol
- CAS Number : 153473-94-0
- Density : 1.3±0.1 g/cm³
- Boiling Point : 595.6±50.0 °C at 760 mmHg
- Flash Point : 314.0±30.1 °C
These properties indicate that this compound is a stable compound with significant thermal resistance, making it suitable for various experimental conditions.
Phosphodiesterase Inhibition
This compound acts as a potent inhibitor of phosphodiesterase types II and III, which play crucial roles in the degradation of cyclic nucleotides (cAMP and cGMP). By inhibiting these enzymes, this compound can elevate the levels of these cyclic nucleotides, leading to various physiological effects, including:
- Vasodilation : Increased cGMP levels can result in relaxation of vascular smooth muscle.
- Neurotransmission : Elevated cAMP can enhance neurotransmitter release, potentially improving cognitive function and mood.
Aldehyde Oxidase Substrate
This compound is also metabolized by aldehyde oxidase, an enzyme involved in the oxidative metabolism of various drugs and endogenous compounds. Research indicates that:
- Metabolic Pathways : In humanized liver models, carbazeran undergoes 4-oxidation to form several metabolites, including 4-oxo-carbazeran and N-desethyl-4-oxo-carbazeran . This metabolism is crucial for understanding its pharmacokinetics and potential drug interactions.
Enzyme Kinetics
Studies have shown that the enzymatic oxidation of carbazeran follows Michaelis-Menten kinetics in liver cytosol, with high affinity for the substrate observed in human liver samples . The following table summarizes key findings from enzyme kinetics studies:
Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Clint,u (µL/min/mg protein) |
---|---|---|---|
Human Liver Cytosol | Low µM | High | High |
Human Kidney Cytosol | Low µM | Moderate | Moderate |
Recombinant AOX1 | Low µM | High | High |
These findings underscore the compound's metabolic versatility and its potential for variable pharmacological effects based on enzymatic activity.
Study on Humanized Liver Models
In a significant study involving humanized liver mice, researchers demonstrated that carbazeran was metabolized efficiently by hepatic aldehyde oxidase 1. The study reported that after administering a single oral dose of carbazeran:
- Plasma levels of its metabolites were significantly higher in humanized-liver mice compared to control mice .
- This suggests that humanized liver models are effective for predicting human metabolism and pharmacokinetics of this compound.
Clinical Implications
The inhibition of phosphodiesterases by this compound may have therapeutic implications for conditions such as:
- Cardiovascular Diseases : By promoting vasodilation.
- Neurological Disorders : Enhancing cognitive functions through increased neurotransmitter release.
Propriétés
IUPAC Name |
[1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4.C6H8O7/c1-4-19-18(23)26-13-5-7-22(8-6-13)17-14-10-16(25-3)15(24-2)9-12(14)11-20-21-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-11,13H,4-8H2,1-3H3,(H,19,23);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMRPDVEKBYWPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1CCN(CC1)C2=NN=CC3=CC(=C(C=C32)OC)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.